

(3-Aminooxetan-3-yl)methanol: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (3-Aminooxetan-3-yl)methanol

Cat. No.: B577396

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CAS Number: 1305208-37-0

Abstract

(3-Aminooxetan-3-yl)methanol is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique strained four-membered oxetane ring, coupled with primary amino and hydroxyl functional groups, offers a valuable scaffold for the synthesis of novel pharmaceutical compounds. The incorporation of the oxetane motif has been shown to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it an attractive isostere for more common functionalities like gem-dimethyl or carbonyl groups. This technical guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of **(3-Aminooxetan-3-yl)methanol** for researchers and scientists in the field of drug development.

Chemical and Physical Properties

Detailed experimental data for **(3-Aminooxetan-3-yl)methanol** is not widely available in the public domain. The following tables summarize computed physicochemical properties from reputable chemical databases and available information from commercial suppliers.

Table 1: General and Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₄ H ₉ NO ₂	PubChem[1]
Molecular Weight	103.12 g/mol	PubChem[1]
IUPAC Name	(3-aminooxetan-3-yl)methanol	PubChem[1]
CAS Number	1305208-37-0	PubChem[1]
XLogP3	-1.9	PubChem[1]
Topological Polar Surface Area	55.5 Å ²	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	AngeneChem
Exact Mass	103.063328530 Da	PubChem[1]
Complexity	70.1	PubChem[1]

Table 2: Experimental Physical Properties

Property	Value	Source
Boiling Point	193.3 ± 25.0 °C at 760 mmHg	MySkinRecipes[2]
Melting Point	Not available	

Synthesis and Reactivity

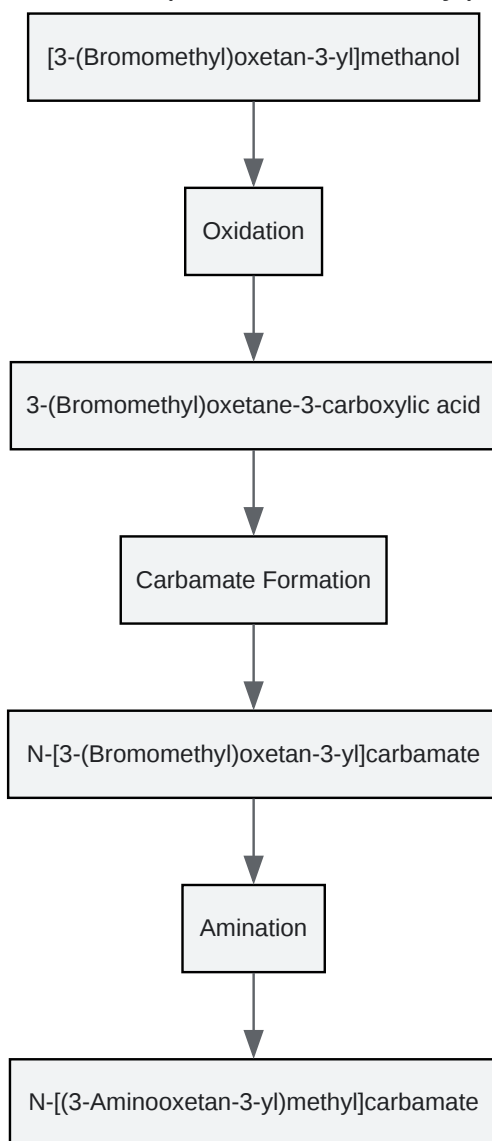
A detailed, publicly available experimental protocol for the direct synthesis of **(3-Aminooxetan-3-yl)methanol** is not readily found in the literature. However, a patent (EP3248969B1) describes the synthesis of N-[(3-aminooxetan-3-yl)methyl]carbamate intermediates, which suggests a potential synthetic route starting from [3-(bromomethyl)oxetan-3-yl]methanol.[3] This involves a multi-step process including oxidation, conversion to a carbamate, and

subsequent amination.[3] The free **(3-Aminooxetan-3-yl)methanol** would likely be obtained after a deprotection step.

The reactivity of this molecule is dictated by its primary amine and primary alcohol functionalities. The amino group can readily participate in reactions such as N-acylation, reductive amination, and sulfonylation. The hydroxyl group can undergo O-acylation, etherification, and oxidation. The oxetane ring itself is generally stable under many reaction conditions but can be opened under strong acidic or nucleophilic conditions, a property that can be exploited in certain synthetic strategies.

Below is a generalized workflow for the potential synthesis based on related patent literature.

Potential Synthetic Workflow for (3-Aminooxetan-3-yl)methanol Intermediates



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Caption: Potential synthesis of key intermediates.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **(3-Aminooxetan-3-yl)methanol** is publicly available. However, based on its structure, the following characteristic signals would be expected:

- ^1H NMR: Signals corresponding to the methylene protons of the oxetane ring, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups.
- ^{13}C NMR: Resonances for the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the methylene carbon of the hydroxymethyl group.
- IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically broad in the $3200\text{--}3600\text{ cm}^{-1}$ region), C-H stretching (around $2850\text{--}3000\text{ cm}^{-1}$), and C-O stretching of the ether and alcohol (in the $1000\text{--}1300\text{ cm}^{-1}$ region).
- Mass Spectrometry: A molecular ion peak corresponding to its exact mass, along with fragmentation patterns resulting from the loss of functional groups such as the hydroxymethyl or amino group.

Applications in Drug Discovery

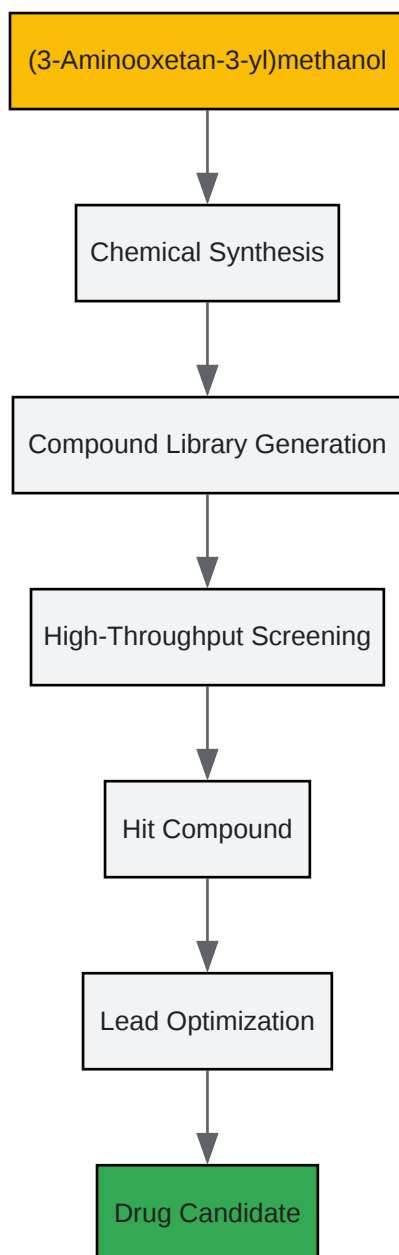
(3-Aminooxetan-3-yl)methanol serves as a crucial building block in medicinal chemistry, primarily due to the desirable properties conferred by the oxetane moiety.^[2] The incorporation of an oxetane ring into a drug candidate can lead to:

- Improved Solubility: The polar nature of the oxetane ether oxygen can enhance aqueous solubility.^[4]
- Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible alkyl chains.^{[4][5]}
- Reduced Lipophilicity: The introduction of the polar oxetane can lower the lipophilicity (logP) of a molecule, which can be beneficial for its pharmacokinetic profile.^[4]
- Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can facilitate the exit of a drug molecule from the lipophilic binding pockets of target proteins.

The bifunctional nature of **(3-Aminooxetan-3-yl)methanol** allows for its versatile incorporation into a wide range of molecular scaffolds. It can be used to synthesize spirocyclic compounds or to introduce a 3-amino-3-hydroxymethyloxetane substituent. These motifs are found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. The

general workflow for utilizing such a building block in a drug discovery program is outlined below.

Role of (3-Aminooxetan-3-yl)methanol in Drug Discovery



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Caption: Drug discovery workflow.

Safety and Handling

Based on available safety data sheets, **(3-Aminooxetan-3-yl)methanol** is classified with the following hazards:

- GHS Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Use only outdoors or in a well-ventilated area.
 - Wash skin thoroughly after handling.
 - Do not eat, drink, or smoke when using this product.

Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

(3-Aminooxetan-3-yl)methanol is a valuable and versatile building block for the synthesis of novel drug candidates. Its ability to improve the physicochemical properties of molecules makes it an important tool in the arsenal of medicinal chemists. While detailed experimental data on the compound itself is limited in the public domain, its utility is evident from its commercial availability and the growing interest in oxetane-containing compounds in drug discovery. Further research into the synthesis and biological applications of derivatives of **(3-Aminooxetan-3-yl)methanol** is warranted to fully exploit its potential in the development of new therapeutics.

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References

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